

# An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG8-Boc

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hydroxy-PEG8-Boc

Cat. No.: B608019

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This technical guide provides a comprehensive overview of the chemical properties of **Hydroxy-PEG8-Boc**, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal hydroxyl group and a Boc-protected amine, allows for sequential and controlled conjugation to various molecules of interest.

## Core Chemical Properties

**Hydroxy-PEG8-Boc** is a well-defined, monodisperse PEG derivative. Its structure consists of an eight-unit polyethylene glycol chain, providing a hydrophilic spacer, with a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other.

Property	Value	Source
Chemical Name	tert-butyl (2-(2-(2-(2-(2-(2- (2- hydroxyethoxy)ethoxy)ethoxy) ethoxy)ethoxy)ethoxy)ethoxy)e thyl)carbamate	N/A
Molecular Formula	C23H46O11	[1]
Molecular Weight	498.60 g/mol	[1]
CAS Number	1334177-84-2	[1]
Appearance	Light yellow to yellow liquid	[1]
Purity	≥95.0% (by NMR)	N/A
Density	1.083 g/cm³	[1]

## Solubility

The polyethylene glycol chain imparts significant hydrophilicity to the molecule, rendering it soluble in a variety of aqueous and organic solvents. This property is crucial for its application in biological systems and for ease of handling during chemical modifications.

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	200 mg/mL (401.12 mM)	[1]
Water	Soluble	[2][3]
Dichloromethane (DCM)	Soluble	[2][3]
Dimethylformamide (DMF)	Soluble	[2][3]
Methanol	Soluble	[4]
Ethanol	Soluble	N/A
Toluene	Less soluble	N/A
Diethyl Ether	Insoluble	N/A

## Reactivity and Functional Groups

The utility of **Hydroxy-PEG8-Boc** as a linker stems from the orthogonal reactivity of its two terminal functional groups: the hydroxyl group and the Boc-protected amine.

**Terminal Hydroxyl Group:** The primary alcohol at one end of the PEG chain can undergo a variety of reactions common to alcohols, including:

- **Esterification:** Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, NHS esters) to form ester linkages.
- **Etherification:** Formation of ether bonds, for example, through the Williamson ether synthesis.
- **Oxidation:** Conversion to an aldehyde or a carboxylic acid, providing further handles for conjugation.
- **Activation:** The hydroxyl group can be activated with leaving groups such as tosylates or mesylates to facilitate nucleophilic substitution.

**Boc-Protected Amine:** The other terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions.

- **Deprotection:** The Boc group can be efficiently removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) to yield the free primary amine. This amine can then be coupled to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups.

## Experimental Protocols

### Boc Deprotection of Hydroxy-PEG8-Boc

**Objective:** To remove the Boc protecting group to yield the free amine for subsequent conjugation.

## Materials:

- **Hydroxy-PEG8-Boc**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution, aqueous
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- Standard laboratory glassware

## Procedure:

- Dissolve **Hydroxy-PEG8-Boc** in anhydrous DCM (e.g., 100 mg of PEG linker in 2 mL of DCM).
- To the solution, add an equal volume of TFA (2 mL).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- Dissolve the residue in DCM and wash with saturated aqueous  $\text{NaHCO}_3$  solution to neutralize any remaining acid.
- Separate the organic layer, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .

- Filter the solution and concentrate in vacuo to obtain the deprotected product, Amino-PEG8-OH, as its free base or TFA salt.

## Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of **Hydroxy-PEG8-Boc** and monitor reaction progress.

Instrumentation:

- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m)

Mobile Phase:

- A: Water with 0.1% TFA
- B: Acetonitrile with 0.1% TFA

Procedure:

- Prepare a sample solution of **Hydroxy-PEG8-Boc** in the mobile phase A or a suitable solvent (e.g., 1 mg/mL).
- Set the column temperature to 25°C.
- Inject 10  $\mu$ L of the sample solution.
- Run a linear gradient, for example:
  - 0-20 min: 10% to 90% B
  - 20-25 min: 90% B
  - 25-30 min: 90% to 10% B
  - 30-35 min: 10% B

- Set the flow rate to 1.0 mL/min.
- Detect the analyte using a UV detector at a suitable wavelength (if an appropriate chromophore is present) or an ELSD.

## Characterization by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Hydroxy-PEG8-Boc**.

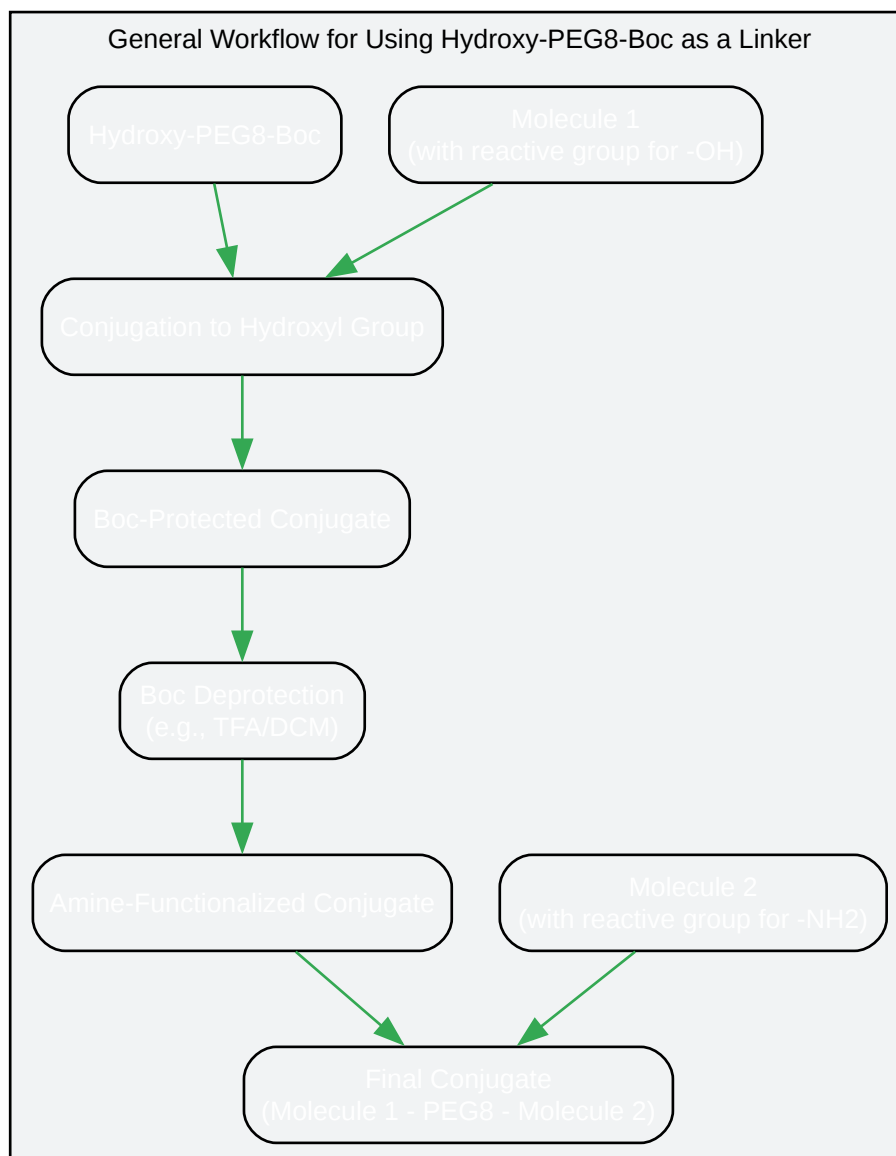
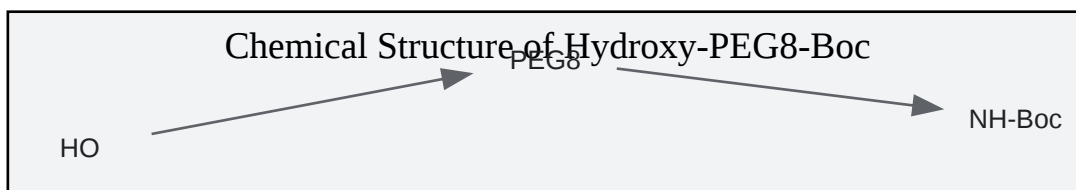
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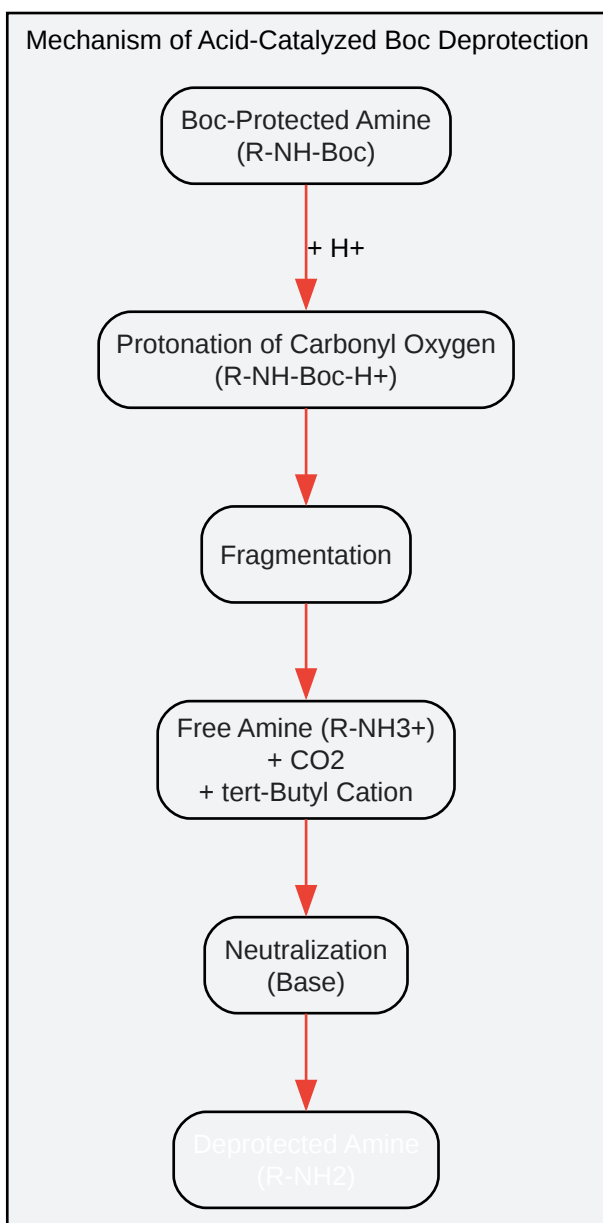
- Electrospray Ionization (ESI) Mass Spectrometer

Procedure:

- Prepare a dilute solution of **Hydroxy-PEG8-Boc** in a suitable solvent such as methanol or acetonitrile/water (e.g., 0.1 mg/mL).
- Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu$ L/min).
- Acquire the mass spectrum in positive ion mode.
- The expected major ion will correspond to the protonated molecule  $[M+H]^+$ , the sodiated adduct  $[M+Na]^+$ , or the ammoniated adduct  $[M+NH_4]^+$ . For **Hydroxy-PEG8-Boc** (MW = 498.60), these would be observed at approximately m/z 499.6, 521.6, and 516.6, respectively.

## Visualizations





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG8-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608019#hydroxy-peg8-boc-chemical-properties]

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